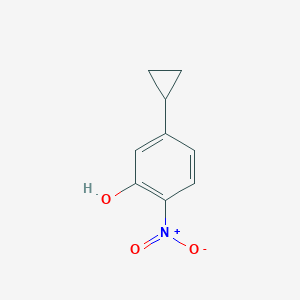

5-Cyclopropyl-2-nitrophenol

CAS No.:

Cat. No.: VC16210367

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 5-cyclopropyl-2-nitrophenol |

| Standard InChI | InChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2 |

| Standard InChI Key | VWWIMYJFCODMER-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-cyclopropyl-2-nitrophenol features a phenolic ring substituted with a nitro group (-NO₂) at the 2-position and a cyclopropyl group (-C₃H₅) at the 5-position. The cyclopropane ring introduces significant steric strain and electronic effects due to its 60° bond angles, which can influence the compound’s solubility, stability, and intermolecular interactions . Nitrophenols generally exhibit strong hydrogen-bonding capabilities, and the nitro group’s electron-withdrawing nature enhances acidity, with an estimated pKa of ~7–8 for this compound.

Electronic Effects and Reactivity

The nitro group directs electrophilic substitution to the para and ortho positions relative to itself, while the cyclopropyl group may induce unique steric and electronic effects. For example, cyclopropane’s conjugation with the aromatic ring can alter electron density distribution, potentially stabilizing charge-separated intermediates in reactions . This interplay makes 5-cyclopropyl-2-nitrophenol a candidate for studying substituent effects on aromatic systems.

Synthetic Routes and Manufacturing Considerations

While no direct synthesis of 5-cyclopropyl-2-nitrophenol is documented, analogous compounds provide methodological guidance. A common strategy involves:

Cyclopropanation of Precursors

Cyclopropyl groups are typically introduced via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanations. For instance, the synthesis of 6-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3-benzoxazol-2-amine involves cyclopropanation of a propargyl precursor followed by nitration . Adapting this approach, 5-cyclopropyl-2-nitrophenol could be synthesized through:

-

Friedel-Crafts alkylation of phenol with a cyclopropyl-containing electrophile.

-

Nitration using a mixed acid (HNO₃/H₂SO₄) to introduce the nitro group.

Challenges in Synthesis

-

Steric hindrance from the cyclopropyl group may reduce nitration efficiency.

-

Oxidative instability of the cyclopropane ring under strong acidic conditions necessitates careful temperature control .

Industrial and Research Applications

Pharmaceutical Intermediates

Nitrophenols serve as precursors for amines and heterocycles. The cyclopropyl moiety’s rigidity could aid in designing kinase inhibitors or protease antagonists.

Materials Science

The nitro group’s electron-deficient nature makes 5-cyclopropyl-2-nitrophenol a candidate for:

-

Nonlinear optical materials due to polarized π-systems.

-

Coordination complexes with transition metals for catalytic applications.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-nitrophenol | Fluorine substituent at 5-position | Enhanced lipophilicity |

| 4-Cyclohexyl-2-nitrophenol | Cyclohexyl group at 4-position | Reduced steric strain |

| 5-Cyclopropyl-2-nitrophenol | Cyclopropane at 5-position | Hypothesized antimicrobial |

The cyclopropyl analog’s smaller ring size may improve bioavailability compared to bulkier substituents .

Future Research Directions

-

Synthetic Optimization: Develop mild nitration conditions to preserve the cyclopropane ring.

-

Biological Screening: Evaluate antimicrobial and enzyme-inhibitory activity in vitro.

-

Computational Studies: Model electronic effects and predict metabolite pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume